N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide
Overview
Description
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene ring system attached to a piperidine moiety through a carboxamide linkage
Mechanism of Action
Target of Action
The compound “N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide” primarily targets Cathepsin G and Chymase . These are serine proteases that play crucial roles in various physiological processes, including inflammation and immune responses.
Mode of Action
It is believed to interact with its targets, cathepsin g and chymase, potentially inhibiting their activity . This interaction could lead to changes in the physiological processes these targets are involved in, such as inflammation and immune responses.
Pharmacokinetics
Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and overall therapeutic potential.
Biochemical Analysis
Biochemical Properties
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is a substrate for hydrolysis by acetylcholinesterase (AChE) . It interacts with AChE, an enzyme that terminates cholinergic actions through the rapid hydrolysis of acetylcholine to choline and acetate . The interaction between this compound and AChE is crucial for its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE . By acting as a substrate for AChE, it influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AChE . It is specifically hydrolyzed by AChE, yielding a hydrophilic metabolite, N-[11C]methylpiperidinol, which is trapped in the brain because it cannot cross the blood-brain barrier .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time . The hydrolysis rate of this compound is slower than that of other similar compounds, allowing more precise estimates of AChE activity in regions of moderate to high AChE levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylcholine . It interacts with AChE, an enzyme that plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of novel piperidine-based compounds with potential pharmacological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of piperidine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs for the treatment of neurological disorders and other diseases. Its unique structure allows for the exploration of new therapeutic pathways.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its chemical properties make it suitable for use in various applications, including the production of polymers and coatings.
Comparison with Similar Compounds
N-(1-methylpiperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(1-methylpiperidin-4-yl)phenylacetamide: Contains a phenylacetamide moiety instead of a naphthalene carboxamide.
N-(1-methylpiperidin-4-yl)indole-2-carboxamide: Features an indole ring system instead of a naphthalene ring.
Uniqueness: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19-10-8-16(9-11-19)18-17(20)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12,16H,8-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZBLOMIPVKEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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